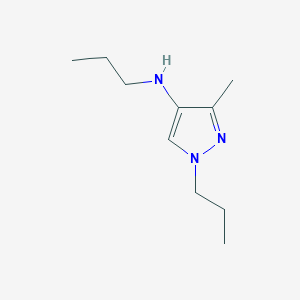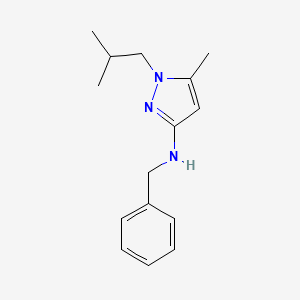
3-methyl-N,1-dipropyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-metil-N,1-dipropil-1H-pirazol-4-amina es un compuesto heterocíclico que pertenece a la familia de los pirazoles. Los pirazoles son conocidos por sus versátiles aplicaciones en la síntesis orgánica y la química medicinal debido a sus propiedades estructurales únicas y su reactividad . Este compuesto, con sus sustituyentes específicos, ofrece propiedades químicas y biológicas interesantes que lo hacen valioso para diversas aplicaciones de investigación científica.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 3-metil-N,1-dipropil-1H-pirazol-4-amina normalmente implica la ciclación de precursores adecuados bajo condiciones controladas. Un método común implica la reacción de 3-metil-1-propil-1H-pirazol con propilamina en presencia de un catalizador adecuado. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar la oxidación y a temperaturas elevadas para facilitar el proceso de ciclación .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar un proceso de síntesis de varios pasos, comenzando con materias primas fácilmente disponibles. El proceso incluye la preparación de intermedios, seguido de pasos de ciclación y purificación. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
3-metil-N,1-dipropil-1H-pirazol-4-amina se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica y electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean comúnmente reactivos como halógenos, haluros de alquilo y ácidos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de pirazol, mientras que la reducción puede producir varios derivados de aminas .
Aplicaciones Científicas De Investigación
3-metil-N,1-dipropil-1H-pirazol-4-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se ha explorado como un posible compuesto líder para el desarrollo de nuevos productos farmacéuticos.
Industria: Se utiliza en la producción de agroquímicos y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 3-metil-N,1-dipropil-1H-pirazol-4-amina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
3-metil-1-propil-1H-pirazol: Un precursor en la síntesis de 3-metil-N,1-dipropil-1H-pirazol-4-amina.
N,N-dimetil-3,5-dinitro-1H-pirazol-4-amina: Un compuesto relacionado con diferentes sustituyentes y propiedades.
Unicidad
3-metil-N,1-dipropil-1H-pirazol-4-amina es único debido a sus sustituyentes específicos, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C10H19N3 |
|---|---|
Peso molecular |
181.28 g/mol |
Nombre IUPAC |
3-methyl-N,1-dipropylpyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-4-6-11-10-8-13(7-5-2)12-9(10)3/h8,11H,4-7H2,1-3H3 |
Clave InChI |
BXWVKIUHKRLSNR-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=CN(N=C1C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Z)-N'-hydroxycarbamimidoyl]benzamide](/img/structure/B11733549.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733553.png)

![2-[2-(2-Aminoethoxy)phenoxy]ethan-1-amine hydrochloride](/img/structure/B11733561.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11733563.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733572.png)
![1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733574.png)
![2-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11733577.png)


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733603.png)

![3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11733615.png)
